![molecular formula C17H28N4O2 B145600 1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester CAS No. 136818-14-9](/img/structure/B145600.png)
1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester
Übersicht
Beschreibung
tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carbox
Biologische Aktivität
1-Piperazinecarboxylic acid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester (CAS No. 136818-14-9) is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H28N4O2
- Molecular Weight : 320.43 g/mol
- CAS Number : 136818-14-9
Structural Characteristics
The compound features a piperazine ring, which is significant for its pharmacological properties. The presence of the pyridine moiety and the dimethyl groups enhances its lipophilicity and potentially its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, a related study synthesized various piperazine derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that certain substitutions on the piperazine ring could enhance antiproliferative effects substantially (PubMed ID: 22205089) .
Antibacterial and Antifungal Effects
1-Piperazinecarboxylic acid derivatives have also been investigated for their antibacterial and antifungal properties. In vitro assays showed that these compounds could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit enzymes critical for cell division in bacteria and cancer cells.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Interaction with DNA : Certain piperazine derivatives have shown the ability to intercalate into DNA, disrupting replication processes in cancer cells.
Study on Antitumor Activity
A notable study evaluated the antitumor effects of a series of piperazine derivatives, including 1-Piperazinecarboxylic acid esters. The findings revealed that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity. The study highlighted the importance of structural modifications in enhancing efficacy .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of piperazine derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications at the 4-position on the piperazine ring significantly improved antibacterial activity compared to unmodified piperazine compounds. This suggests a structure-activity relationship that could guide future drug design .
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
1. Antitubercular Activity
The compound has been utilized in the design of novel derivatives aimed at combating tuberculosis. Specifically, it has been incorporated into the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM.
2. Tyrosine Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory effects on tyrosine kinases, particularly c-Abl and Bcr-Abl, which are implicated in various cancers including leukemia. The structure of the compound allows it to interact effectively with these protein targets, making it a candidate for cancer therapy.
3. Synthesis of Organic Compounds
The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These transformations are crucial for developing new pharmaceuticals with enhanced biological activities.
Synthetic Methods
The synthesis of 1-Piperazinecarboxylic acid derivatives typically involves multi-step organic reactions that may include:
- Reagents : Commonly used reagents include DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
- Techniques : Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the structure and confirm the purity of synthesized compounds.
The specific synthetic routes can vary based on desired yields and the nature of substituents introduced during the reaction process.
Case Study 1: Novel Antitubercular Derivatives
A study focused on synthesizing derivatives using 1-Piperazinecarboxylic acid demonstrated promising results in inhibiting Mycobacterium tuberculosis. The derivatives were tested for their biological activities through various assays that confirmed their potential as effective antitubercular agents.
Case Study 2: Cancer Therapeutics
In another study, the compound was evaluated for its ability to inhibit tyrosine kinases involved in cancer progression. In vitro studies showed that several synthesized derivatives exhibited significant inhibitory effects on cell lines expressing Bcr-Abl fusion proteins, suggesting their potential use in targeted cancer therapies.
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYJHUUNFUCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440143 | |
Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-14-9 | |
Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.